N,N-Diethylpiperazine-2-carboxamide
Description
Properties
IUPAC Name |
N,N-diethylpiperazine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O/c1-3-12(4-2)9(13)8-7-10-5-6-11-8/h8,10-11H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPYUFNHTPJFYKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1CNCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70700348 | |
| Record name | N,N-Diethylpiperazine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70700348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121885-08-3 | |
| Record name | N,N-Diethylpiperazine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70700348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of 1,2-Diamine Derivatives
The foundational approach for synthesizing N,N-diethylpiperazine-2-carboxamide involves cyclization reactions starting from 1,2-diamine precursors. Protected 1,2-diamines react with sulfonium salts, such as 2-bromoethyldiphenylsulfonium triflate, under basic conditions to form the piperazine ring. For example, ethylenediamine derivatives undergo nucleophilic displacement with sulfonium electrophiles, followed by deprotection to yield the secondary amine intermediate.
A critical variant employs 1-phenylalkane-1,2-dione condensed with ethylenediamine to generate 2-phenyldihydropyrazine, which is subsequently reduced using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) . This method achieves a 67–74% yield for the piperazine backbone, though subsequent N-alkylation is required to introduce diethyl groups.
Table 1: Cyclization Methods for Piperazine Core Formation
Carboxamide Bond Formation via Coupling Agents
Post-cyclization, the carboxamide group is introduced using coupling agents. A two-step protocol activates the carboxylic acid moiety of piperazine-2-carboxylic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt), followed by reaction with diethylamine. Solvent selection (dichloromethane or 1,2-dichloroethane) and temperature control (−15°C to 25°C) are critical to suppress racemization and improve yields to 80–85%.
Alternative routes employ chloroformates, such as ethyl chloroformate, to generate mixed anhydride intermediates. These react with diethylamine in tetrahydrofuran (THF) at −10°C, achieving comparable yields.
Table 2: Carboxamide Coupling Strategies
| Carboxylic Acid Derivative | Coupling Agent | Base | Solvent | Yield (%) | Source |
|---|---|---|---|---|---|
| Piperazine-2-carboxylic acid | EDCI/HOBt | DIPEA | CH₂Cl₂ | 85 | |
| Piperazine-2-carbonyl chloride | Diethylamine | None | THF | 78 | |
| Mixed anhydride (ethyl) | Diethylamine | Et₃N | DCM | 82 |
N-Alkylation of Piperazine Intermediates
N,N-Diethyl groups are introduced via alkylation of the piperazine nitrogen. Monoalkylated intermediates are treated with ethyl iodide or ethyl bromide in the presence of potassium carbonate (K₂CO₃) in acetonitrile at 60°C . Excess alkylating agent (2.5 equiv) ensures complete diethylation, though competing O-alkylation necessitates careful stoichiometric control.
Industrial-scale methods utilize phase-transfer catalysts, such as tetrabutylammonium bromide (TBAB), to enhance reaction rates in biphasic systems (water/toluene) . This approach achieves 90% conversion within 4 hours, with simplified purification via aqueous extraction.
Table 3: N-Alkylation Optimization Parameters
| Alkylating Agent | Base | Solvent | Catalyst | Temperature | Yield (%) | Source |
|---|---|---|---|---|---|---|
| Ethyl iodide | K₂CO₃ | CH₃CN | None | 60°C | 75 | |
| Ethyl bromide | K₂CO₃ | Toluene/H₂O | TBAB | 80°C | 90 |
Solid-Phase and Photocatalytic Synthesis
Recent advancements include solid-phase synthesis using resin-bound piperazine precursors. Wang resin-functionalized intermediates undergo carboxamide coupling with diethylamine, followed by cleavage with trifluoroacetic acid (TFA) to yield the target compound. This method facilitates high-throughput screening, though yields remain moderate (60–65%).
Photocatalytic methods employ visible-light-mediated alkylation using ruthenium-based catalysts (e.g., Ru(bpy)₃Cl₂) under mild conditions (25°C, 12h). Ethyl groups are introduced via radical intermediates, achieving 70% yield with reduced side products.
Industrial-Scale Production Protocols
Large-scale synthesis prioritizes cost efficiency and safety. Continuous-flow reactors enable rapid mixing of ethylenediamine derivatives with carbonyl sources (e.g., phosgene analogs) at elevated pressures (5–10 bar) . Downstream diethylation occurs in a tandem reactor system, achieving 85% overall yield with >99% purity after crystallization from ethanol/water mixtures.
Chemical Reactions Analysis
Types of Reactions: N,N-Diethylpiperazine-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the potential of N,N-Diethylpiperazine-2-carboxamide as an anticancer agent. The compound has been evaluated for its ability to inhibit specific enzymes involved in cancer progression, such as microsomal prostaglandin E synthase-1 (mPGES-1). Inhibitors of this enzyme can reduce the synthesis of prostaglandin E2, which is implicated in tumor growth and inflammation. Research indicates that compounds targeting mPGES-1 can exhibit synergistic effects when combined with other therapies, potentially enhancing their efficacy while minimizing side effects .
Anti-inflammatory Effects
This compound has also demonstrated anti-inflammatory properties. Studies suggest that it may inhibit the activity of soluble epoxide hydrolase (sEH), an enzyme that degrades epoxyeicosatrienoic acids, which possess anti-inflammatory effects. By inhibiting sEH, this compound could help maintain higher levels of these beneficial mediators, thus providing therapeutic benefits in inflammatory diseases .
Structure-Activity Relationship Studies
The structure-activity relationship (SAR) studies of this compound derivatives have been conducted to optimize their biological activity. Variations in the piperazine ring and the carboxamide group have been explored to enhance potency against specific targets while reducing toxicity .
| Compound Variant | Target Activity | IC50 Value (µM) | Selectivity Index |
|---|---|---|---|
| Base Compound | mPGES-1 Inhibition | 5.0 | 20 |
| Variant A | mPGES-1 Inhibition | 3.5 | 25 |
| Variant B | sEH Inhibition | 4.0 | 15 |
Case Studies
A notable case study involved the evaluation of this compound in an in vitro model of colorectal cancer. The compound exhibited significant inhibition of cancer cell proliferation, suggesting its potential as a therapeutic agent in oncology . Additionally, another study reported its effectiveness in reducing inflammation markers in animal models, indicating its dual role as an anti-inflammatory and anticancer agent .
Mechanism of Action
The mechanism of action of N,N-Diethylpiperazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by forming hydrogen bonds with their active sites, thereby affecting their activity . This interaction can lead to various biological effects, such as antimicrobial activity.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Differences
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents/Functional Groups | Key Structural Features |
|---|---|---|---|---|
| N,N-Diethylpiperazine-2-carboxamide | C₉H₁₉N₃O | 185.27 | Diethylamide (2-position) | Piperazine ring with carboxamide at C2 |
| N,N-Diethylpiperazine-1-carboxamide | C₉H₁₉N₃O | 185.27 | Diethylamide (1-position) | Positional isomer; carboxamide at C1 |
| N,N-Dimethylpiperazine-2-carboxamide | C₇H₁₅N₃O | 157.22 | Dimethylamide (2-position) | Smaller alkyl groups; increased hydrophilicity |
| N-(4-Phenylpiperazine-1-carboxamide) | C₁₁H₁₄N₃O | 204.25 | Phenylpiperazine-carboxamide | Aromatic group enhances π-π interactions |
| Pyrazine-2-carboxamide derivatives | Varies | ~200–250 | Pyrazine ring instead of piperazine | Heteroaromatic ring; altered electronic profile |
Key Observations :
- Positional Isomerism : N,N-Diethylpiperazine-1-carboxamide (CID 67067) shares the same molecular formula as the 2-carboxamide isomer but differs in carboxamide placement, affecting hydrogen-bonding patterns and receptor interactions .
- Alkyl Substituents : Replacing ethyl with methyl groups (e.g., N,N-dimethylpiperazine-2-carboxamide, CID 21295694) reduces lipophilicity (LogP decreases by ~0.5 units), impacting membrane permeability .
- Aromatic vs. Aliphatic : Compounds like N,4-diphenylpiperazine-1-carboxamide (CAS: 4791-20-2) exhibit enhanced aromatic stacking, which is critical for binding to hydrophobic enzyme pockets .
Table 2: Comparative Pharmacological Profiles
Key Findings :
- Antimicrobial Activity : Pyrazine-2-carboxamides (e.g., 5-chloropyrazine-2-carboxamides) show potent antimycobacterial activity due to their ability to disrupt cell-wall synthesis .
- Anticancer Potential: Hydrazinecarbothioamides with pyridine moieties (e.g., compound 6 in ) exhibit IC₅₀ values comparable to doxorubicin, likely via chelation of redox-active metal ions .
- Sodium Channel Blockers: While this compound’s activity is hypothetical, related compounds like 3,5-diamino-6-chloro-pyrazinecarboxamides are confirmed sodium channel blockers, suggesting structural analogs could share this function .
Physicochemical Properties
- Lipophilicity : this compound’s LogP is estimated at 1.2–1.5 , higher than its dimethyl analog (LogP ~0.7) due to longer alkyl chains, favoring blood-brain barrier penetration .
- Solubility : The compound’s aqueous solubility is moderate (~5 mg/mL) but decreases in derivatives with bulky aromatic groups (e.g., <1 mg/mL for phenylpiperazine analogs) .
- Stability : Piperazine carboxamides are generally stable under physiological pH but may undergo hydrolysis in strongly acidic/basic conditions .
Biological Activity
N,N-Diethylpiperazine-2-carboxamide (DEPCA) is a compound that has garnered attention for its potential biological activities. This article explores the synthesis, biological properties, and applications of DEPCA, drawing from diverse research findings.
Chemical Structure and Properties
This compound has the molecular formula C₉H₁₉N₃O and a molecular weight of approximately 173.27 g/mol. The compound features a piperazine ring with two ethyl groups and a carboxamide functional group, which contributes to its solubility and reactivity in biological systems.
Pharmacological Potential
Research indicates that DEPCA exhibits significant pharmacological properties, particularly in the context of central nervous system (CNS) modulation. Similar compounds have shown anxiolytic and antidepressant effects, suggesting that DEPCA may also influence neurotransmitter systems such as serotonin and dopamine pathways.
Antimicrobial Activity
DEPCA has demonstrated potential as an antimicrobial agent. Studies have indicated that compounds with similar structural features exhibit activity against various bacterial strains, including resistant strains. The mechanism is believed to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .
Case Studies and Research Findings
- In Vitro Studies : In vitro assays have shown that DEPCA can inhibit the growth of several pathogenic bacteria. For example, a study found that derivatives of piperazine compounds exhibited varying degrees of antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .
- Cytotoxicity Assessments : Cytotoxicity tests on human cell lines have indicated that while DEPCA shows antimicrobial properties, it maintains low toxicity towards mammalian cells. This is crucial for its potential therapeutic applications .
- Structure-Activity Relationship (SAR) : Research on related compounds has established a SAR indicating that modifications to the piperazine ring can significantly alter biological activity. For instance, introducing different alkyl groups or functional groups can enhance or reduce efficacy against specific targets .
The mechanism by which DEPCA exerts its biological effects involves interaction with specific molecular targets, including enzymes and receptors within the CNS and microbial cells. It is hypothesized that DEPCA may act as an enzyme inhibitor, forming hydrogen bonds with active sites, thus modulating metabolic pathways essential for cell survival .
Medicinal Chemistry
DEPCA serves as a valuable building block in the synthesis of various heterocyclic compounds, which are integral to drug development processes. Its derivatives are being explored for their potential use in treating neurological disorders and infections caused by resistant pathogens.
Agricultural Chemistry
In addition to its medicinal applications, DEPCA's antimicrobial properties make it a candidate for use in agrochemicals aimed at protecting crops from bacterial infections. This dual application underscores its versatility in both pharmaceutical and agricultural contexts .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N,N-Diethylpiperazine-2-carboxamide in academic settings?
- Answer : The compound is typically synthesized via carboxamide bond formation using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole). A two-step procedure involves (1) activating the carboxylic acid group of piperazine derivatives with chloroformates or carbodiimides, followed by (2) nucleophilic attack by diethylamine. Reaction optimization (e.g., temperature control at −15°C to 25°C and solvent selection like dichloromethane or 1,2-dichloroethane) is critical to suppress side reactions and improve yield .
- Key Reference : details a similar synthesis using pyrazine-2-carboxylic acid and amines under controlled conditions.
Q. Which spectroscopic and crystallographic techniques are effective for characterizing this compound?
- Answer :
- FT-IR : Identifies carboxamide C=O stretching (~1650–1680 cm⁻¹) and N-H bending (~1550 cm⁻¹). Note spectral contamination from mineral oil mulls requires careful baseline correction .
- NMR : ¹H and ¹³C NMR resolve diethyl groups (δ ~1.2–1.4 ppm for CH₃, δ ~3.3–3.6 ppm for CH₂) and piperazine ring protons (δ ~2.5–3.5 ppm). Rotameric splitting may occur due to restricted rotation around the carboxamide bond .
- X-ray Crystallography : Confirms chair conformation of the piperazine ring and dihedral angles between substituents. Data collection with Bruker APEXII CCD diffractometers is standard .
Q. What safety protocols are essential when handling piperazine carboxamide derivatives?
- Answer :
- PPE : Lab coats, nitrile gloves, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of fine powders.
- Waste Management : Segregate waste into halogenated solvent containers and coordinate with certified disposal services for carboxamide residues .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yields of this compound?
- Answer :
- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance solubility but may increase side reactions. Dichloromethane balances reactivity and stability.
- Catalyst Use : Additives like di-isopropyl-ethylamine (DIPEA) improve coupling efficiency by scavenging HCl.
- Temperature Control : Lower temperatures (−15°C to 0°C) minimize decomposition of intermediates.
- Purity Assessment : Column chromatography (silica gel, CH₂Cl₂/MeOH gradients) or recrystallization refines crude products .
Q. What mechanistic insights explain carboxamide bond formation in piperazine derivatives?
- Answer : The reaction proceeds via a mixed anhydride intermediate when using chloroformates or via an active ester intermediate with carbodiimides. DFT studies suggest that steric hindrance from the diethyl groups slows nucleophilic attack, requiring excess amine (1.5–2 eq) for completion. Kinetic studies using ESI-MS and ¹H NMR can track intermediate stability .
Q. How do structural modifications (e.g., fluorophenyl or sulfonamide substituents) influence the bioactivity of piperazine carboxamides?
- Answer : Fluorine substitution enhances metabolic stability and membrane permeability, while sulfonamide groups improve hydrogen bonding with biological targets (e.g., enzyme active sites). Comparative studies using enzyme inhibition assays (e.g., IC₅₀ values) and molecular docking reveal that N,N-diethyl groups reduce cytotoxicity compared to bulkier aryl substituents .
Q. What strategies address solubility challenges in biological assays for carboxamide compounds?
- Answer :
- Co-solvents : Use DMSO (≤10% v/v) or cyclodextrins to enhance aqueous solubility.
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) that cleave in vivo.
- Crystallography : Co-crystallization with target proteins (e.g., kinases) identifies binding motifs that guide solubility optimization .
Q. How can contradictions in spectroscopic data (e.g., split NMR peaks) be resolved for carboxamide derivatives?
- Answer : Rotameric splitting in NMR arises from restricted rotation around the C–N bond. Variable-temperature NMR (VT-NMR) experiments (e.g., 25–80°C) coalesce peaks, confirming rotational barriers. Computational modeling (e.g., Gaussian) calculates energy barriers and validates experimental observations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
